2',3',4,5-TETRAMETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-OXO-2-PHENYLETHYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting with the preparation of the core quinoline structure. This is followed by the introduction of the spiro and dithiole groups through a series of reactions that include cyclization and esterification. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or to prepare derivatives with different properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce simpler spiro compounds.
Scientific Research Applications
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3,7,7-Tetramethyl-9-oxo-2-oxabicyclo[4.4.0]dec-5-ene
- 2,5,5,8a-Tetramethyl-2,3,5,6,8,8a-hexahydro-7H-chromen-7-one
- 3-Hexene, 2,2,5,5-tetramethyl-, (Z)-
Uniqueness
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its complex structure that combines multiple functional groups and ring systems
Properties
Molecular Formula |
C34H33NO9S3 |
---|---|
Molecular Weight |
695.8g/mol |
IUPAC Name |
tetramethyl 5',5',8',9'-tetramethyl-6'-phenacylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H33NO9S3/c1-17-14-20-21(15-18(17)2)35(16-22(36)19-12-10-9-11-13-19)33(3,4)28-23(20)34(24(29(37)41-5)25(45-28)30(38)42-6)46-26(31(39)43-7)27(47-34)32(40)44-8/h9-15H,16H2,1-8H3 |
InChI Key |
RKOHLVLCBNFWLT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)CC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)CC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.